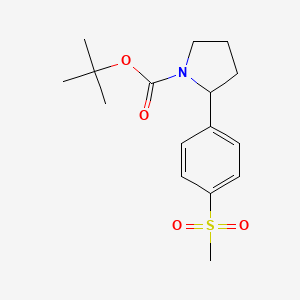
tert-Butyl 2-(4-(methylsulfonyl)phenyl)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Methylsulfonyl)phenyl]-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring and a methylsulfonylphenyl group, making it a subject of interest for researchers and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Methylsulfonyl)phenyl]-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-(methylsulfonyl)phenylboronic acid with a suitable pyrrolidine derivative under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or organic solvent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions ensures the efficient production of the compound with high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(Methylsulfonyl)phenyl]-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
Aplicaciones Científicas De Investigación
2-[4-(Methylsulfonyl)phenyl]-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-[4-(Methylsulfonyl)phenyl]-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester involves its interaction with molecular targets such as cyclooxygenase-2 (COX-2) enzymes . By inhibiting COX-2, the compound reduces the production of pro-inflammatory prostaglandins, thereby exerting anti-inflammatory effects. Additionally, the compound’s structure allows it to interact with various biological pathways, contributing to its antimicrobial activity.
Comparación Con Compuestos Similares
Similar Compounds
Celecoxib: Another selective COX-2 inhibitor with similar anti-inflammatory properties.
Rofecoxib: A COX-2 inhibitor that was withdrawn from the market due to cardiovascular side effects.
Valdecoxib: Similar to rofecoxib, it was also withdrawn due to safety concerns.
Uniqueness
2-[4-(Methylsulfonyl)phenyl]-1-pyrrolidinecarboxylic acid 1,1-dimethylethyl ester stands out due to its dual antimicrobial and anti-inflammatory activities . Unlike some other COX-2 inhibitors, it has shown potential for reduced cardiovascular side effects by releasing moderate amounts of nitric oxide, which has vasodilatory properties .
Propiedades
Fórmula molecular |
C16H23NO4S |
|---|---|
Peso molecular |
325.4 g/mol |
Nombre IUPAC |
tert-butyl 2-(4-methylsulfonylphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H23NO4S/c1-16(2,3)21-15(18)17-11-5-6-14(17)12-7-9-13(10-8-12)22(4,19)20/h7-10,14H,5-6,11H2,1-4H3 |
Clave InChI |
RPMDVUSZONYVNR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC1C2=CC=C(C=C2)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


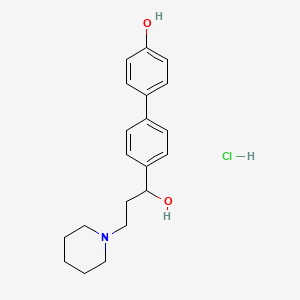
![6-Isopropyl-6-azaspiro[3.4]octan-2-amine](/img/structure/B13971852.png)
![(6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13971871.png)
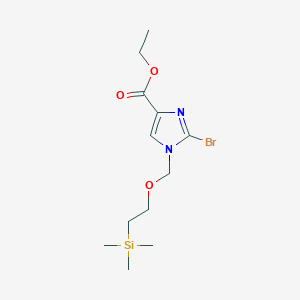

![3-[(3,7-Dimethyl-2,6-octadienyl)oxy]propiononitrile](/img/structure/B13971897.png)
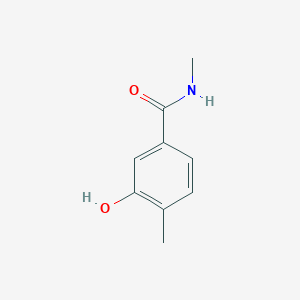
![2-[bis(carboxylatomethyl)amino]acetate;lead(2+)](/img/structure/B13971902.png)
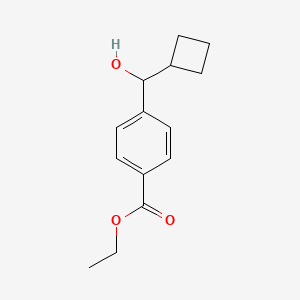
![8-(Bromomethyl)-2-azaspiro[4.5]decane-2-carboxylic acid](/img/structure/B13971909.png)
![1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-chloroethanone](/img/structure/B13971910.png)
![7-Bromopyrrolo[1,2-b]pyridazine](/img/structure/B13971914.png)
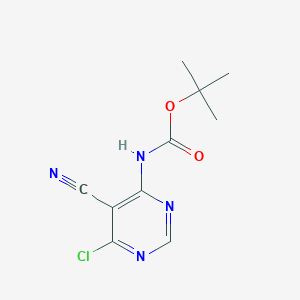
![[6-(6-Chloropyridin-3-yl)pyridin-3-yl]boronic acid](/img/structure/B13971925.png)
